Iminostilbene 10,11-Epoxide-N-carbonyl Chloride
Description
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (CAS: 41359-09-5) is a specialized chemical intermediate with the molecular formula C₁₅H₁₀ClNO₂ and a molecular weight of 271.70 g/mol. It exists as a solid under standard conditions and is soluble in acetone, chloroform, dichloromethane, and methanol. Its primary application lies in synthesizing metabolites of Carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. The compound’s epoxide and carbonyl chloride groups confer high reactivity, enabling selective modifications in pharmaceutical synthesis .
Properties
IUPAC Name |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUQYWUBOQEAJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345137 | |
| Record name | 1a,10b-Dihydro-6H-dibenzo[b,f]oxireno[d]azepine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41359-09-5 | |
| Record name | 1a,10b-Dihydro-6H-dibenzo[b,f]oxireno[d]azepine-6-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxidation of Iminostilbene Precursors
The precursor molecule, iminostilbene, undergoes epoxidation to introduce the 10,11-epoxide group. This step commonly employs oxidizing agents such as meta-chloroperbenzoic acid (mCPBA) under controlled conditions. The reaction is typically conducted in dichloromethane at 0–5°C to prevent over-oxidation.
Carbonyl Chloride Formation
The epoxidized intermediate is subsequently converted to the carbonyl chloride derivative. Traditional methods used phosgene, but modern protocols favor BTC due to its lower toxicity and improved handling. In the optimized process:
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Reagents : BTC (1:0.34–0.5 molar ratio relative to substrate) and tertiary amines (e.g., triethylamine).
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Solvents : Chlorinated aliphatic hydrocarbons (e.g., methylene chloride) or aromatic solvents (e.g., toluene).
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Conditions : Reactions are initiated below 10°C to minimize side reactions, followed by gradual warming to room temperature.
Table 1: Key Reaction Parameters for Carbonyl Chloride Synthesis
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–10°C (initial) | Reduces HCl-induced impurities |
| BTC Molar Ratio | 1:0.34–0.5 | Ensures complete conversion |
| Solvent | Methylene chloride | Enhances reagent solubility |
| Reaction Time | 3–10 hours | Balances kinetics and side reactions |
This method achieves yields exceeding 85% with high purity, avoiding the corrosive byproducts associated with phosgene.
Industrial-Scale Production Methods
Industrial synthesis prioritizes scalability, safety, and cost-effectiveness. A two-step continuous process is widely adopted:
Automated Epoxidation
Large-scale epoxidation uses flow reactors to maintain precise temperature control (±2°C). The substrate is dissolved in methylene chloride and mixed with mCPBA in a 1:1.1 molar ratio. Real-time monitoring via HPLC ensures >95% conversion.
Phosgene-Free Carbonylation
BTC-based carbonylation is conducted in stainless steel reactors equipped with cryogenic cooling. Key considerations include:
Table 2: Industrial Process Metrics
| Metric | Value | Significance |
|---|---|---|
| Annual Production | 10–50 metric tons | Meets global pharmaceutical demand |
| Purity | ≥98% | Complies with pharmacopeial standards |
| Waste Generation | <5% of input mass | Aligns with green chemistry principles |
Comparative Analysis of Methodologies
Traditional vs. Modern Approaches
| Aspect | Phosgene-Based | BTC-Based |
|---|---|---|
| Toxicity | High | Low |
| Reaction Temperature | 95°C | 0–25°C |
| Byproducts | HCl, carbamates | Minimal |
| Yield | 70–75% | 85–90% |
The shift to BTC reduces occupational hazards and purification costs, making it the industry standard since 2010.
Solvent Optimization
Polar aprotic solvents like dimethylformamide (DMF) improve reaction rates but complicate downstream processing. Recent studies favor methylene chloride for its balance of solubility and ease of removal.
Quality Control and Characterization
Analytical Techniques
Stability Considerations
The compound is hygroscopic, requiring storage under nitrogen at –20°C. Degradation products include hydrolyzed carboxylic acids, detectable via FT-IR.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the epoxide ring or the carbonyl chloride group.
Substitution: The chlorine atom in the carbonyl chloride group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions include various derivatives of iminostilbene, which can be further utilized in the synthesis of pharmacologically active compounds .
Scientific Research Applications
Scientific Research Applications
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride has diverse applications across several scientific domains:
Medicinal Chemistry
The compound is primarily utilized as an intermediate in the synthesis of carbamazepine, a widely used anticonvulsant medication. Carbamazepine is effective in treating epilepsy and trigeminal neuralgia, and its active metabolite, carbamazepine-10,11-epoxide, is pharmacologically significant due to its anticonvulsant properties .
Toxicological Studies
Research involving this compound has highlighted its role in toxicity studies related to carbamazepine. Elevated levels of carbamazepine-10,11-epoxide can lead to adverse drug reactions, including severe toxicity and congenital abnormalities when used during pregnancy . Monitoring these levels in patients is crucial for ensuring therapeutic efficacy while minimizing risks.
Pharmaceutical Development
In the pharmaceutical industry, this compound is essential for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) submitted to the FDA. It serves as a reference standard for quality control and analytical studies during commercial production .
Chemical Synthesis
This compound is involved in various chemical reactions:
- Oxidation : Can be oxidized to form different derivatives.
- Reduction : Reduction reactions can modify the epoxide ring or carbonyl chloride group.
- Substitution : The chlorine atom can be substituted with other nucleophiles .
Comparative Analysis with Related Compounds
| Compound Name | Similarity | Key Applications |
|---|---|---|
| Carbamazepine | Structural similarity | Anticonvulsant treatment |
| Oxcarbazepine | Related metabolite | Antiepileptic agent |
| Other Iminostilbene Derivatives | Various chemical modifications | Synthesis of pharmacologically active compounds |
Case Studies
- Carbamazepine Toxicity Monitoring :
- Synthesis Pathways :
Mechanism of Action
The mechanism of action of Iminostilbene 10,11-Epoxide-N-carbonyl Chloride involves its interaction with molecular targets such as voltage-gated sodium channels. By inhibiting these channels, the compound stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses. This mechanism is similar to that of carbamazepine, which is used to treat epilepsy and other neurological disorders .
Comparison with Similar Compounds
Iminostilbene N-Carbonyl Chloride (CAS: 33948-22-0)
- Molecular Formula: C₁₅H₁₀ClNO
- Molecular Weight : 255.70 g/mol
- Physical State : Solid (melting point: 149–153°C)
- Applications : Direct intermediate in Carbamazepine synthesis, lacking the epoxide group.
- Key Differences :
Iminostilbene (CAS: Not specified; Base Compound)
- Molecular Formula : C₁₄H₁₁N
- Molecular Weight : 193.25 g/mol
- Boiling Point : 220°C
- Applications : Foundational structure for derivatives; decomposes to release isocyanic acid (HNCO) during thermal degradation.
- Key Differences :
5-Cyano-5H-dibenz[b,f]azepine (CAS: 42787-75-7)
- Molecular Formula : C₁₅H₁₀N₂
- Molecular Weight : 218.26 g/mol
- Applications: Used in research for its electron-withdrawing cyano group.
- Key Differences: The cyano group enhances stability but reduces electrophilicity compared to carbonyl chloride. Not used in Carbamazepine synthesis, highlighting functional group-dependent applications .
1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone (CAS: 13080-75-6)
- Molecular Formula: C₁₆H₁₅NO
- Molecular Weight : 237.30 g/mol
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties
Biological Activity
Iminostilbene 10,11-Epoxide-N-carbonyl Chloride (IS-10,11-epoxide) is a chemical compound with significant implications in pharmacology, particularly as an intermediate in the synthesis of carbamazepine, a widely used anticonvulsant. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H10ClNO2
- CAS Number : 41359-09-5
- Structure : The compound features an epoxide group and a carbonyl chloride moiety, which are crucial for its biological interactions.
IS-10,11-epoxide primarily interacts with voltage-gated sodium channels in neuronal cells. By inhibiting these channels, it stabilizes hyperexcited neurons and prevents the propagation of excitatory impulses. This mechanism is analogous to that of carbamazepine, which is effective in treating epilepsy and other neurological disorders.
Biological Activity
Research indicates that IS-10,11-epoxide exhibits several biological activities:
- Anticonvulsant Effects : Similar to carbamazepine, IS-10,11-epoxide has been shown to reduce seizure activity in various models. Its ability to modulate sodium channel activity contributes to its anticonvulsant properties.
- Toxicity and Metabolism : The compound can form potentially toxic metabolites through cytochrome P450-mediated reactions. The formation of the C10,11 epoxide is particularly noteworthy as it can lead to adverse effects associated with carbamazepine metabolism .
Comparative Analysis with Related Compounds
| Compound | Mechanism of Action | Clinical Use |
|---|---|---|
| Iminostilbene 10,11-Epoxide | Sodium channel inhibition | Anticonvulsant research |
| Carbamazepine | Sodium channel inhibition | Epilepsy treatment |
| Oxcarbazepine | Sodium channel inhibition; enhanced GABA activity | Epilepsy treatment |
Case Studies and Research Findings
-
Antiepileptic Drug Mechanisms :
A study highlighted the dual mechanism of action for antiepileptic drugs like carbamazepine and its metabolites, including IS-10,11-epoxide. It was found that these compounds inhibit carbonic anhydrase II activity in vitro, contributing to their antiseizure effects . -
Metabolic Pathways :
Research has demonstrated that IS-10,11-epoxide is involved in complex metabolic pathways where it can be converted into various derivatives. These derivatives may exhibit different biological activities and toxicities depending on the metabolic route taken . -
Toxicity Assessment :
A comprehensive toxicity assessment showed that while IS-10,11-epoxide has beneficial pharmacological effects, it also poses risks due to the formation of reactive metabolites that can lead to cellular damage .
Q & A
Q. What are the standard synthetic routes for Iminostilbene 10,11-Epoxide-N-carbonyl Chloride, and how can reaction efficiency be optimized?
The synthesis typically involves imine formation followed by epoxidation and carbonyl chloride introduction. Key parameters include:
- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for carbonyl chloride formation.
- Temperature control : Maintaining sub-0°C conditions during chlorination to avoid side reactions.
- Purification : Column chromatography or recrystallization to isolate the product from intermediates like iminostilbene derivatives .
Q. Which spectroscopic and chromatographic techniques are essential for structural validation of this compound?
- NMR spectroscopy : ¹H/¹³C NMR for confirming the epoxide ring and carbonyl chloride moieties.
- FTIR : Identification of C=O (1720–1800 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches.
- Mass spectrometry (HRMS) : Exact mass verification (theoretical molecular weight: 255.70 g/mol) .
Q. What are the primary stability concerns for this compound during storage and handling?
- Hydrolysis sensitivity : Store under anhydrous conditions (argon atmosphere) at 2–8°C.
- Light sensitivity : Use amber vials to prevent epoxide ring opening or decomposition .
Advanced Research Questions
Q. How can conflicting data in thermal decomposition studies of Iminostilbene derivatives be methodologically addressed?
- TG-FTIR limitations : Condensation of high-boiling-point byproducts (e.g., iminostilbene, BP 220°C) may lead to under-detection. Use complementary methods like GC-MS or adjust transfer line temperatures to prevent condensation .
- Isothermal TGA : Conduct stepwise heating to isolate decomposition phases and correlate mass loss with evolved gases .
Q. What strategies are employed to elucidate metabolic pathways involving this compound in pharmacological models?
- In vitro assays : Liver microsomes or hepatocytes to track phase I reactions (e.g., epoxide hydrolysis).
- LC-MS/MS : Detect metabolites like 10,11-dihydroxy derivatives.
- Isotopic labeling : ¹⁴C-labeled compounds to quantify metabolic turnover rates .
Q. How do substituent positions in iminostilbene derivatives influence reactivity during carbonyl chloride formation?
- Steric effects : Ortho-substituents reduce reaction yields due to hindered access to the reactive site.
- Electronic effects : Electron-withdrawing groups (e.g., nitro) enhance electrophilicity of the carbonyl carbon, accelerating chlorination. Computational modeling (DFT) can predict reactivity trends .
Q. What methodologies resolve ambiguities in spectral data for iminostilbene derivatives?
- 2D NMR (COSY, HSQC) : Assign overlapping proton and carbon signals in complex structures.
- X-ray crystallography : Confirm stereochemistry of the epoxide ring and chloride orientation .
Data Contradiction Analysis
Q. Why might iminostilbene derivatives exhibit inconsistent bioactivity in different experimental models?
- Metabolic variability : Species-specific cytochrome P450 enzyme activity alters metabolite profiles.
- Solubility differences : Use co-solvents (e.g., DMSO:PBS mixtures) to standardize bioavailability across assays .
Q. How should researchers address discrepancies in reported toxicity thresholds for this compound?
- IDLH value derivation : Follow NIOSH CIB 66 protocols, prioritizing acute exposure data from peer-reviewed studies over extrapolated values.
- In vitro cytotoxicity assays : Compare results across multiple cell lines (e.g., HepG2, HEK293) to identify cell-type-specific responses .
Methodological Best Practices
- Quality control : Regularly calibrate analytical instruments (e.g., NMR, FTIR) using certified reference materials (e.g., USP standards) .
- Data reproducibility : Replicate synthesis and analysis under controlled conditions (temperature, humidity) with detailed logs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
